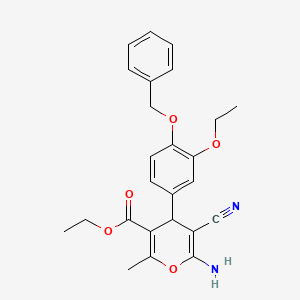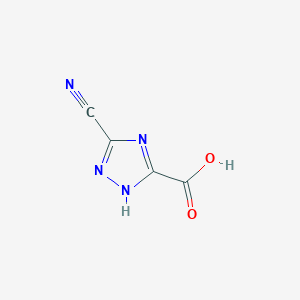
1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- can be synthesized through various methods. One common approach involves the thermal cyclization of β-acylamidrazones. This method typically requires high temperatures, often exceeding 140°C, and yields can be low, especially for labile β-acyl groups . Another method involves the treatment of β-acylamidrazone with an acid chloride in pyridine at elevated temperatures .
Industrial Production Methods: Industrial production of 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the cyano group to other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or other functional groups.
Applications De Recherche Scientifique
1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . Its antiviral and antitumor activities are attributed to its ability to inhibit specific enzymes and interfere with nucleic acid synthesis .
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole-3-carboxamide: This compound is used in the synthesis of antiviral drugs like ribavirin.
3-Amino-1,2,4-triazole-5-carboxylic acid: Known for its applications in the synthesis of energetic salts.
Methyl-1H-1,2,4-triazole-3-carboxylate: Used as a precursor for nucleoside analogs.
Propriétés
Numéro CAS |
26663-11-6 |
|---|---|
Formule moléculaire |
C4H2N4O2 |
Poids moléculaire |
138.08 g/mol |
Nom IUPAC |
3-cyano-1H-1,2,4-triazole-5-carboxylic acid |
InChI |
InChI=1S/C4H2N4O2/c5-1-2-6-3(4(9)10)8-7-2/h(H,9,10)(H,6,7,8) |
Clé InChI |
DZBDQPNFNJVALH-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=NNC(=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



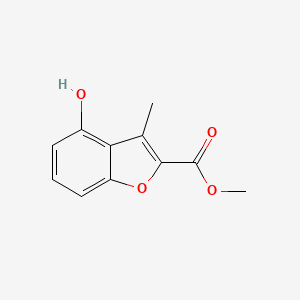


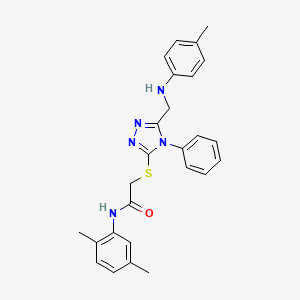
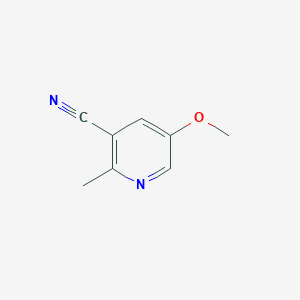
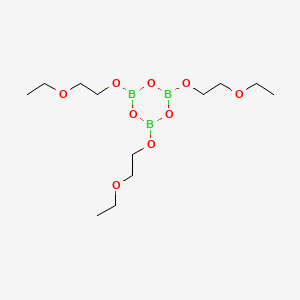
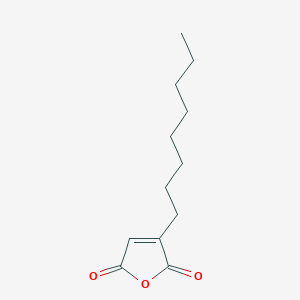



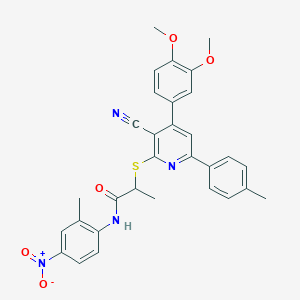
![N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide](/img/structure/B11771291.png)
